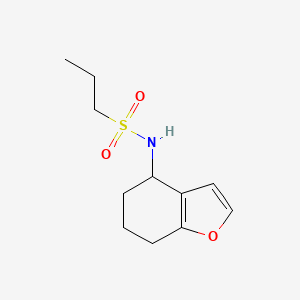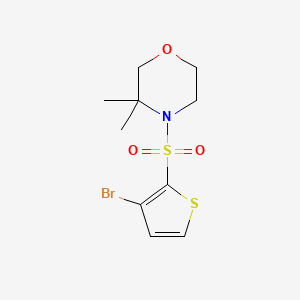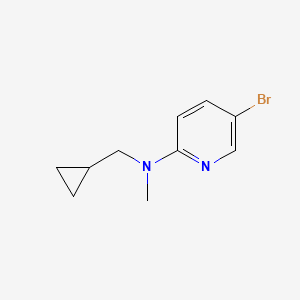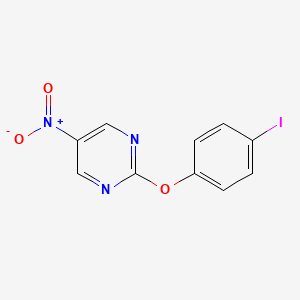![molecular formula C13H10Cl2N2O3 B7587929 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid, also known as CCMA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. CCMA is a member of the benzoic acid family, which is a group of organic compounds that are commonly used as food preservatives.
作用机制
The mechanism of action of 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, which are proteins that play a key role in the inflammatory response. 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process that leads to programmed cell death.
Biochemical and Physiological Effects:
2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells, which can help to prevent the spread of cancer.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid in lab experiments is that it has been extensively studied and is well-characterized. This makes it easier for researchers to design experiments and interpret their results. However, one of the limitations of using 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid in lab experiments is that it can be difficult to obtain in its pure form, which can make it challenging to conduct experiments with consistent results.
未来方向
There are a number of future directions for research on 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid. One area of research is the development of new synthetic methods for producing 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid, which could make it easier to obtain in its pure form. Another area of research is the development of new applications for 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid, such as its use in the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid and its potential applications in the field of medicine.
合成方法
2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-chloro-1-methylpyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-chloro-4-aminobenzoic acid. The resulting product is then purified through recrystallization to obtain 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid in its pure form.
科学研究应用
2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has also been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
属性
IUPAC Name |
2-chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-17-6-7(14)4-11(17)12(18)16-8-2-3-9(13(19)20)10(15)5-8/h2-6H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVLRHPUFHJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)


![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)
